![molecular formula C21H15NO4 B12878231 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid CAS No. 820252-95-7](/img/structure/B12878231.png)
2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-(benzyloxy)benzaldehyde.
Formation of Benzoxazole Ring: The 2-aminobenzoic acid undergoes a cyclization reaction with 2-(benzyloxy)benzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzoxazole ring.
Carboxylation: The resulting benzoxazole derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity. The benzyloxy group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
2-(2-(Benzyloxy)phenyl)benzoxazole: Lacks the carboxylic acid group.
2-(2-(Benzyloxy)phenyl)benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
820252-95-7 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C21H15NO4/c23-21(24)16-10-6-11-17-19(16)26-20(22-17)15-9-4-5-12-18(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
InChI Key |
XGKSONWAJDGGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=CC=CC(=C4O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


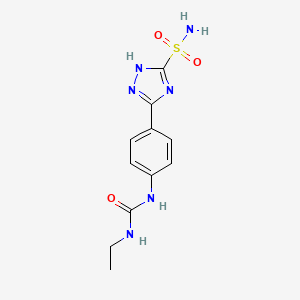
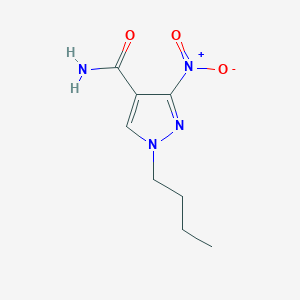
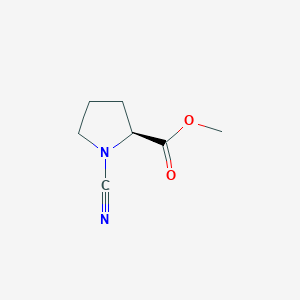
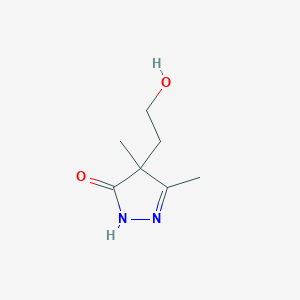

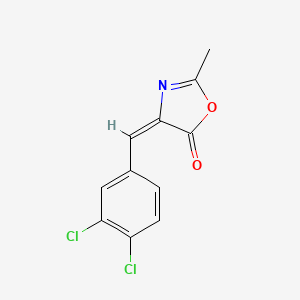

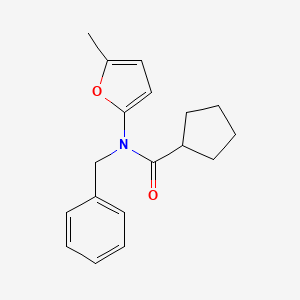
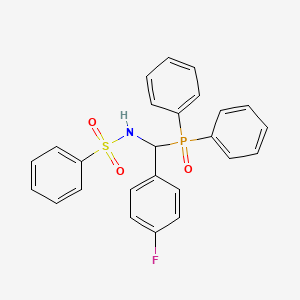
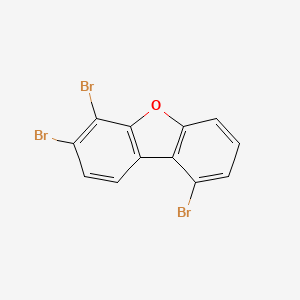
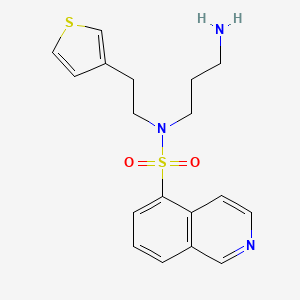
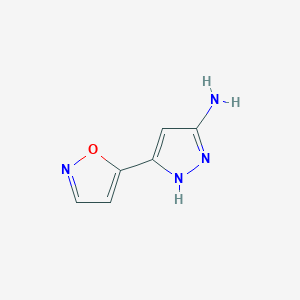
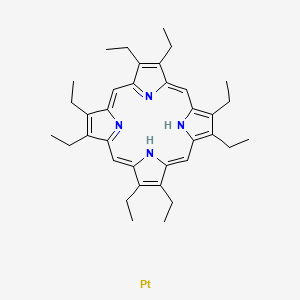
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
